molecular formula C4H7NO3 B079075 N-Formyl-L-alanine CAS No. 10512-86-4

N-Formyl-L-alanine

Cat. No. B079075
CAS RN: 10512-86-4
M. Wt: 117.1 g/mol
InChI Key: SRBATDDRZARFDZ-VKHMYHEASA-N
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Description

Synthesis Analysis

The synthesis of N-Formyl-L-alanine and related derivatives typically involves chemical modifications of L-alanine. For instance, N-Carbobenzyloxy-L-alanine is synthesized using L-alanine and N-(benzyloxycarbonyloxy)succinimide as raw materials, under optimized conditions to achieve high yields (Cai‐Guang Jian, 2015). Another approach involves the synthesis of amino acid derivatives for use in peptide synthesis, highlighting the versatility of L-alanine derivatives in chemical synthesis (J. Inman et al., 1991).

Molecular Structure Analysis

The molecular structure of L-alanine and its derivatives, including N-Formyl-L-alanine, has been extensively studied. The gas-phase structure of alanine, for example, provides insights into the conformations of amino acid backbones, which are relevant for understanding the structure of N-Formyl-L-alanine (S. Blanco et al., 2004). Studies on amino acid derivatives, like N-[(tert-Butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, showcase the diverse structural possibilities and the impact of substituents on the amino acid core (A. Szymańska et al., 2003).

Chemical Reactions and Properties

N-Formyl-L-alanine participates in various chemical reactions, reflecting its reactivity and functional group interactions. The study of N-phosphoryl amino acids, for instance, reveals details about bond lengths and the potential for resonance interaction, relevant for understanding the chemical behavior of formylated amino acids (C. Xue et al., 1989).

Physical Properties Analysis

The physical properties of N-Formyl-L-alanine derivatives, such as crystallization behaviors and thermal properties, have been examined. Techniques like metal-assisted and microwave-accelerated evaporative crystallization have been applied to amino acids, demonstrating methods to enhance crystal formation and quality (Anginelle M. Alabanza & K. Aslan, 2011).

Chemical Properties Analysis

The chemical properties of N-Formyl-L-alanine and its derivatives are influenced by their molecular structure and the presence of functional groups. The study of amino acid-based gelators, for example, showcases the ability of L-alanine derivatives to form stable organogels, highlighting their potential in material science and supramolecular chemistry (Amrita Pal & J. Dey, 2011).

Scientific Research Applications

Green Chemistry

  • Summary of the Application : N-Formyl-L-alanine is used in a novel and efficient method for the modification of amino acids . This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities .
  • Methods of Application : The method involves acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives . The modified amino acids were fully characterized using NMR spectroscopy .
  • Results or Outcomes : The method achieved >99% conversions and >99% yields . This study provides a new, sustainable, and practical approach for the modification of amino acids, which has potential applications in drug discovery and chemical biology .

Molecular Modeling

  • Summary of the Application : N-Formyl-L-alanine is used in the conformational analysis of dipeptides . This analysis helps in better understanding the peptide folding .
  • Methods of Application : The conformational analysis was investigated using B3LYP/6-311+G (d,p) and M06-2X/6-311+G (d,p) calculations . A total of 243 possible conformations of the dipeptide model were optimized .
  • Results or Outcomes : The most stable conformer, γL+γD, is in β- turn region of Ramachandran map; therefore, serine-alanine (ser-ala) dipeptide model should be adopted with a β- turn conformation . The atoms in molecules (AIM) topological analysis was carried out to characterize the nature of the intramolecular hydrogen bonding in β- turn structures .

Conformational Analysis of Dipeptides

  • Summary of the Application : N-Formyl-L-alanine is used in the conformational analysis of N-formyl-L-serine-L-alanine-NH2 dipeptide . This analysis helps in better understanding the peptide folding .
  • Methods of Application : The conformational analysis was investigated using B3LYP/6-311+G (d,p) and M06-2X/6-311+G (d,p) calculations . A total of 243 possible conformations of the dipeptide model were optimized .
  • Results or Outcomes : The most stable conformer, γL+γD, is in β- turn region of Ramachandran map; therefore, serine-alanine (ser-ala) dipeptide model should be adopted with a β- turn conformation . The atoms in molecules (AIM) topological analysis was carried out to characterize the nature of the intramolecular hydrogen bonding in β- turn structures .

Infrared Spectroscopy

  • Summary of the Application : N-Formyl-L-alanine is used in the study of infrared spectra of gas and solid and the Raman spectrum of liquid and solid fluorocyclopentane .
  • Methods of Application : Ab initio calculations utilizing various basis sets up to MP2 (full)/6-311+G (2df,2pd) with and without diffuse functions have been used to predict the conformational stabilities .
  • Results or Outcomes : The infrared spectra (3200-50 cm-1) of the gas and solid and the Raman spectrum (3200-30 cm-1) of liquid and solid fluorocyclopentane, c-C5H9F, have been recorded . Additionally, the infrared spectra (3200-400 cm-1) of liquid xenon solutions have been recorded at -65 and -95 °C .

Conformational Analysis of Dipeptides

  • Summary of the Application : N-Formyl-L-alanine is used in the conformational analysis of N–formyl–L–serine–L–alanine–NH2 dipeptide . This analysis helps in better understanding the peptide folding .
  • Methods of Application : The conformational analysis was investigated using B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p) calculations . A total of 243 possible conformations of the dipeptide model were optimized .
  • Results or Outcomes : The most stable conformer, γL+γD, is in β- turn region of Ramachandran map; therefore, serine-alanine (ser-ala) dipeptide model should be adopted with a β- turn conformation . The atoms in molecules (AIM) topological analysis was carried out to characterize the nature of the intramolecular hydrogen bonding in β- turn structures .

Infrared Spectroscopy

  • Summary of the Application : N-Formyl-L-alanine is used in the study of infrared spectra of gas and solid and the Raman spectrum of liquid and solid fluorocyclopentane .
  • Methods of Application : Ab initio calculations utilizing various basis sets up to MP2 (full)/6-311+G (2df,2pd) with and without diffuse functions have been used to predict the conformational stabilities .
  • Results or Outcomes : The infrared spectra (3200-50 cm-1) of the gas and solid and the Raman spectrum (3200-30 cm-1) of liquid and solid fluorocyclopentane, c-C5H9F, have been recorded . Additionally, the infrared spectra (3200-400 cm-1) of liquid xenon solutions have been recorded at -65 and -95 °C .

Safety And Hazards

When handling N-Formyl-L-alanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-formamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBATDDRZARFDZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878743
Record name DL-Alanine, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-L-alanine

CAS RN

10512-86-4, 5893-10-7
Record name N-Formylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10512-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formyl-DL-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010512864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Alanine, N-formyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-formyl-L-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
CH Yu, MA Norman, L Schäfer, M Ramek… - Journal of Molecular …, 2001 - Elsevier
The conformational properties of N-formyl l-alanine amide (ALA) were investigated using RMP2/6-311G ∗∗ ab initio gradient geometry optimization. One hundred forty four structures of …
Number of citations: 33 www.sciencedirect.com
AC de Dios, E Oldfield - Journal of the American Chemical Society, 1994 - ACS Publications
In order to understand better the origins of the chemical shift nonequivalencies observed in proteins due to folding, we have investigated the effects of torsion angles on 13C nuclear …
Number of citations: 107 pubs.acs.org
CH Yua, MA Normana, L SchaÈfera… - Journal of Molecular …, 2001 - academia.edu
The conformational properties of N-formyl l-alanine amide ALA) were investigated using RMP2/6-311Gpp ab initio gradient geometry optimization. One hundred forty four structures of …
Number of citations: 0 www.academia.edu
M Bourjila, A El Gridani, R Tijar… - Chemistry …, 2018 - bosaljournals.com
The full conformational space of N-formyl-L-alanine-amide was explored by the semi-empirical method AM1 coupled to the Multi Niche Crowding (MNC) genetic algorithm implemented …
Number of citations: 2 bosaljournals.com
HA Baldoni, AM Rodriguez, MA Zamora… - Journal of Molecular …, 1999 - Elsevier
… This problem was studied extensively [2], [3] in the case of N-formyl-L-Alanine-amide and N-acetyl-L-Alanine-methylamide but no minima were located at or near the expected minima of …
Number of citations: 51 www.sciencedirect.com
J Ogawa, S Shimizu - European journal of biochemistry, 1994 - Wiley Online Library
… N-FormylL-alanine and N-acetyl-L-alanine are also hydrolyzed by the enzyme, but the rate of hydrolysis is lower than the rate for N-carbamoyl-L-alanine. The enzyme requires a …
Number of citations: 62 febs.onlinelibrary.wiley.com
JJLM Cornelissen, WS Graswinckel… - Journal of Polymer …, 2001 - Wiley Online Library
The synthesis and characterization of polymers derived from isocyanopeptides are described. Optically pure dipeptides based on alanine and glycine were equipped with an isocyano …
Number of citations: 64 onlinelibrary.wiley.com
R Martí-Arbona, C Xu, S Steele, A Weeks, GF Kuty… - Biochemistry, 2006 - ACS Publications
… -l-glutamate (4), N-formyl-l-glutamate (2), N-formimino-l-aspartate (9), N-acetyl-l-aspartate, N-formyl-l-aspartate, N-formimino-l-alanine, N-acetyl-l-alanine, and N-formyl-l-alanine were …
Number of citations: 61 pubs.acs.org
S Grisolia, PP Cohen - Journal of Biological Chemistry, 1953 - Elsevier
Studies with partially purified soluble enzyme preparations from rat liver have unequivocally shown the catalytic r81e of carbamyl glutamate in the biosynthesis of citrulline from ornithine …
Number of citations: 222 www.sciencedirect.com
W Viviani, JL Rivail, IG Csizmadia - Theoretica chimica acta, 1993 - Springer
… The absence of a minimum corresponding to the ~L conformation of Nformyl-L-alanine amide has already been interpreted [2] as a consequence of the unfavourable interaction …
Number of citations: 25 link.springer.com

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